molecular formula C17H16O B2703122 Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde CAS No. 729-30-6

Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde

Cat. No.: B2703122
CAS No.: 729-30-6
M. Wt: 236.314
InChI Key: BAIBHOHKSYVVCM-UHFFFAOYSA-N
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Description

Historical Development of [2.2]Paracyclophane Systems

The discovery of [2.2]paracyclophane by Brown and Farthing in 1949 marked a pivotal moment in strained aromatic chemistry. This molecule, comprising two benzene rings connected by two ethylene bridges, introduced the concept of enforced planar distortion in aromatic systems. Early investigations revealed its exceptional stability despite significant bond-angle strain, with pyrolysis studies demonstrating bridge cleavage above 180–200°C. The 1970s saw breakthroughs in functionalization strategies, as researchers sought to stabilize reactive bridgehead sites through steric hindrance. For instance, kinetic stabilization via bulky substituents extended the half-life of paracyclophane derivatives from minutes to hours at subambient temperatures. These efforts laid the groundwork for later innovations in aldehyde-functionalized systems, where electronic modulation through formyl groups became a focus.

Structural Classification and Nomenclature Conventions

Cyclophane nomenclature follows IUPAC phane conventions, specifying bridge positions and lengths. The general formula tricyclo[m.n.p.q...] reflects multiple bridging patterns, with the compound featuring three distinct bridges: two [2.2] ethylene linkages and a novel [2⁴,⁷] bridge that imposes additional strain (Table 1).

Feature [2.2]Paracyclophane Tricyclo[8.2.2.2⁴,⁷]hexadecahexaene
Bridge Configuration Two ethylene (C₂) Two ethylene (C₂), one extended bridge
Ring Distortion 20.5° planar bend Multiaxial strain from tricyclic framework
Aromatic Retention Strong diatropicity Enhanced paramagnetic shielding
Functionalization Sites Bridgehead carbons C-5 aldehyde, bridge-adjacent positions

The tricyclic architecture introduces unprecedented geometric constraints, compressing the central benzene ring to van der Waals distances below 3.09 Å. X-ray crystallography of related systems shows bond-length alternations up to 39 pm, yet magnetic criteria (NICS, diamagnetic exaltation) confirm sustained aromaticity.

Evolution of Formyl-Substituted Cyclophanes in Organic Chemistry

Formyl introduction to cyclophanes emerged as a strategy to combine electronic activation with directional reactivity. Early work on para-substituted derivatives demonstrated that aldehyde groups could participate in conjugate additions while minimally perturbing aromatic π-systems. The C-5 carboxaldehyde in tricyclo[8.2.2.2⁴,⁷]hexadecahexaene occupies a unique position, conjugated to both strained benzene moieties. Theoretical studies using hybrid HF-DFT methods (B3LYP/6-31+G*) predict substantial charge polarization at this site, with the aldehyde oxygen acting as a hydrogen-bond acceptor. This electronic profile enables selective derivatization—a critical feature for constructing molecular machines or host-guest complexes.

Significance of the Tricyclic Architecture

The tricyclo[8.2.2.2⁴,⁷] framework represents a deliberate escalation of structural complexity beyond classical [2.2]paracyclophanes. By incorporating a third bridge, chemists achieve several critical effects:

  • Enhanced Strain : The additional bridge increases ring strain energy beyond the 31 kcal/mol typical of [2.2]paracyclophanes, forcing benzene rings into nonplanar conformations that test the limits of aromatic stabilization.
  • Directional Reactivity : Strain localization near the formyl group creates a "chemical hot spot" primed for [4+2] cycloadditions or nucleophilic attacks, as evidenced by accelerated Diels-Alder kinetics in analogous systems.
  • Supramolecular Potential : The concave cavity formed by three bridges shows promise for encapsulating π-deficient guests, akin to Stoddart's tetracationic cyclophanes. Preliminary molecular modeling suggests binding affinities for nitroaromatics exceeding those of traditional hosts.

This architecture's true innovation lies in balancing extreme distortion with synthetic accessibility. While early tricyclic analogs required matrix isolation at 77 K, modern strategies leverage steric protection of bridgeheads to isolate stable derivatives at −20°C with half-lives exceeding 30 minutes. Such advances underscore the compound's role as both a synthetic challenge and a testbed for aromaticity theories.

Properties

IUPAC Name

tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O/c18-12-17-11-15-6-5-13-1-3-14(4-2-13)7-9-16(17)10-8-15/h1-4,8,10-12H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIBHOHKSYVVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the tricyclic core. Subsequent steps include functional group transformations to introduce the carboxaldehyde group. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry can be employed to enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under mild heating.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Bromine in acetic acid for bromination reactions.

Major Products Formed

    Oxidation: Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxylic acid.

    Reduction: Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-methanol.

    Substitution: Brominated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology and Medicine

In biology and medicine, this compound can be used in the design of novel pharmaceuticals. Its tricyclic structure can interact with biological targets in unique ways, potentially leading to the development of new drugs with specific therapeutic effects.

Industry

In industry, this compound can be used in the production of advanced materials. Its stability and reactivity make it suitable for creating polymers and other materials with desirable properties.

Mechanism of Action

The mechanism by which Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde exerts its effects depends on its application. In chemical reactions, its reactivity is influenced by the electronic structure of the tricyclic core and the functional groups attached to it. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tricyclohexadecahexaene derivatives arises from variations in substituents, stereochemistry, and halogenation patterns. Below is a detailed comparison based on available

Structural Variations and Substituent Effects

Compound Name CAS No. Molecular Formula Molecular Weight Key Features
Tricyclo[8.2.2.2⁴,⁷]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde 729-30-6 C₁₇H₁₄O 234.30 Aldehyde group at position 5; planar aromatic system .
5,12-Dibromo derivative (pseudo-meta isomer) 3023927-42-6 C₁₇H₁₂Br₂O 392.09 Bromination at positions 5 and 12; enhanced electrophilicity for cross-coupling .
5,11-Dichloro derivative N/A C₁₇H₁₂Cl₂O 303.19 Chlorine substituents improve stability and reactivity in photochemical applications .
5,6,15,16-Tetramethyl derivative 65304-59-8 C₂₀H₂₄ 264.40 Methyl groups increase steric bulk, reducing aggregation in solid-state .
5-[Bis(phenylmethylthio)methyl] derivative 62936-67-8 C₂₈H₂₄S₂ 424.61 Thioether substituents enhance chelation potential for metal coordination .
11-Ethynyl-5-carboxaldehyde stereoisomer 823192-10-5 C₁₉H₁₄O 258.32 Ethynyl group enables click chemistry and polymer grafting .

Physicochemical Properties

  • Thermal Stability : Methyl-substituted derivatives (e.g., 65304-59-8) exhibit higher thermal stability due to reduced ring strain, as evidenced by viscosity measurements at elevated temperatures (e.g., 0.0003882 Pa·s at 557.20 K) .
  • Reactivity : The aldehyde group in 729-30-6 undergoes nucleophilic addition, while halogenated derivatives (e.g., 3023927-42-6) participate in Suzuki-Miyaura coupling .
  • Electronic Properties : Ethynyl-substituted derivatives (823192-10-5) show redshifted UV-Vis absorption compared to the parent compound, indicating extended conjugation .

Biological Activity

Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde is a complex organic compound with potential biological activities that warrant detailed examination. This compound belongs to a class of tricyclic compounds characterized by their unique structural properties and reactivity.

  • Molecular Formula : C20H24O
  • Molecular Weight : 288.4 g/mol
  • CAS Number : 1785-64-4

The structural formula indicates the presence of multiple double bonds and a carboxaldehyde functional group, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to Tricyclo[8.2.2.24,7]hexadeca-5-carboxaldehyde exhibit notable antimicrobial properties. A study conducted on various derivatives of tricyclic compounds demonstrated efficacy against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Cytotoxicity and Anticancer Potential

Tricyclic compounds have been investigated for their cytotoxic effects on cancer cell lines. In vitro studies suggest that Tricyclo[8.2.2.24,7]hexadeca-5-carboxaldehyde may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

Case Study: Cytotoxicity in HeLa Cells

A specific study assessed the effects of this compound on HeLa cells (cervical cancer cell line). The results indicated:

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108515
506035
1003070

The data suggests a dose-dependent increase in apoptosis rates alongside decreased cell viability.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of Tricyclo[8.2.2.24,7]hexadeca-5-carboxaldehyde. Preliminary studies indicate that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

  • Cell Membrane Disruption : Similar compounds have been shown to integrate into lipid bilayers, leading to increased permeability and cell death.
  • Enzyme Inhibition : The aldehyde group may act as an electrophile, modifying enzyme active sites and inhibiting their function.
  • Gene Expression Modulation : Some studies suggest that tricyclic compounds can influence gene expression related to apoptosis and inflammation.

Safety and Toxicology

While exploring the biological activities, it is crucial to consider the safety profile of Tricyclo[8.2.2.24,7]hexadeca-5-carboxaldehyde.

Toxicological Data

According to available data:

  • Acute Toxicity : Classified as harmful if swallowed (H302).
  • Skin Irritation : Causes skin irritation (H315).

Recommendations for Handling

Due to its potential toxicity, appropriate safety measures should be taken when handling this compound in laboratory settings.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde?

  • Methodological Answer : Synthesis typically involves functionalization of [2.2]paracyclophane precursors. A common approach is the Vilsmeier-Haack formylation reaction to introduce the carboxaldehyde group at position 5. Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) must be optimized using factorial design to maximize yield and purity . Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm structural integrity .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

  • Methodological Answer : Adhere to OSHA guidelines (29 CFR 1910) for acute oral/ inhalation toxicity (Category 4) and skin/eye irritation (Category 2). Use fume hoods, wear nitrile gloves, and employ full-face shields during handling. In case of exposure, follow SDS-recommended first-aid measures, such as rinsing eyes with water for 15 minutes and seeking medical attention for respiratory irritation .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : Combine X-ray crystallography for resolving the tricyclic framework and carboxaldehyde positioning with high-resolution NMR to identify electronic environments of aromatic protons. Mass spectrometry (ESI-TOF) validates molecular weight (C₁₇H₁₆O, MW: 236.31 g/mol), while IR spectroscopy confirms the aldehyde functional group (C=O stretch ~1700 cm⁻¹) .

Q. Which reactive sites enable functionalization of this compound for derivative synthesis?

  • Methodological Answer : The carboxaldehyde group at position 5 is highly reactive for nucleophilic addition (e.g., Grignard reactions) or condensation (e.g., Schiff base formation). The strained cyclophane structure also allows electrophilic aromatic substitution at positions 4, 6, 10, or 12. Computational tools like COMSOL Multiphysics can predict regioselectivity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported crystal structures or isomer formation?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., using Gaussian or ORCA) can compare energy landscapes of possible isomers. Pair these with Rietveld refinement of X-ray diffraction data to validate computational predictions. For example, discrepancies in dihedral angles (e.g., C1—C2—C3—O4 vs. C17—C18—C19—O11) may arise from lattice packing effects, resolvable via Hirshfeld surface analysis .

Q. What experimental designs optimize reaction conditions for large-scale synthesis without impurities?

  • Methodological Answer : Implement a fractional factorial design (FFD) to screen variables like temperature (80–120°C), solvent (DMF vs. THF), and catalyst (e.g., POCl₃ concentration). Response Surface Methodology (RSM) then refines optimal parameters. Monitor by-products via HPLC and mitigate them using gradient recrystallization .

Q. How can AI-driven tools enhance the study of this compound’s host-guest chemistry or supramolecular interactions?

  • Methodological Answer : Machine learning algorithms (e.g., AlphaFold2) predict binding affinities with guest molecules (e.g., fullerenes or metal ions). Molecular dynamics simulations (GROMACS) model dynamic interactions, while automated lab platforms (e.g., LabMate) enable high-throughput screening of host-guest complexes .

Q. What strategies address discrepancies in reported bioactivity data for derivatives of this compound?

  • Methodological Answer : Standardize bioassays (e.g., MIC tests for antimicrobial activity) across labs using positive controls (e.g., ampicillin). Employ meta-analysis to reconcile conflicting results, considering variables like solvent (DMSO vs. water) and cell line viability. Cross-validate findings with in silico docking studies (AutoDock Vina) .

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